n-Cyclohexyl-n'-decylurea
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Overview
Description
N-Cyclohexyl-N’-Decylurea: is an organic compound belonging to the class of ureas. Ureas are compounds containing two amine groups joined by a carbonyl (C=O) functional group. This compound is characterized by the presence of a cyclohexyl group and a decyl group attached to the nitrogen atoms of the urea moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Cyclohexyl-N’-Decylurea can be synthesized through the reaction of cyclohexylamine with decyl isocyanate. The reaction typically occurs under mild conditions, often at room temperature, and does not require any special catalysts or reagents .
Industrial Production Methods: The process can be scaled up by controlling the reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-Cyclohexyl-N’-Decylurea primarily undergoes substitution reactions due to the presence of the urea functional group. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions typically occur under mild conditions, often at room temperature.
Hydrolysis Reactions: Acidic or basic conditions are used to hydrolyze the urea group, leading to the formation of amines and carbon dioxide.
Major Products Formed:
Substitution Reactions: The major products are substituted ureas, where the hydrogen atoms on the nitrogen atoms are replaced by other functional groups.
Hydrolysis Reactions: The major products are cyclohexylamine, decylamine, and carbon dioxide.
Scientific Research Applications
Chemistry: N-Cyclohexyl-N’-Decylurea is used as a reagent in organic synthesis, particularly in the preparation of other urea derivatives. It is also used as a building block in the synthesis of more complex molecules .
Biology and Medicine: In biological research, N-Cyclohexyl-N’-Decylurea is studied for its potential as an inhibitor of certain enzymes. It has shown activity against bifunctional epoxide hydrolase 2, which is involved in the metabolism of various bioactive lipids .
Industry: In the industrial sector, N-Cyclohexyl-N’-Decylurea is used as an intermediate in the production of pharmaceuticals and agrochemicals. It is also used in the formulation of certain specialty chemicals .
Mechanism of Action
N-Cyclohexyl-N’-Decylurea exerts its effects by inhibiting the activity of bifunctional epoxide hydrolase 2. This enzyme is involved in the metabolism of epoxides, which are reactive intermediates in various biochemical pathways. By inhibiting this enzyme, N-Cyclohexyl-N’-Decylurea can modulate the levels of bioactive lipids and affect various physiological processes .
Comparison with Similar Compounds
Dicyclohexylurea: Another urea derivative with two cyclohexyl groups attached to the nitrogen atoms.
N-Cyclohexyl-N’-Methylurea: A similar compound with a cyclohexyl group and a methyl group attached to the nitrogen atoms.
Uniqueness: N-Cyclohexyl-N’-Decylurea is unique due to the presence of a long decyl chain, which imparts distinct physicochemical properties. This long alkyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
287185-28-8 |
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Molecular Formula |
C17H34N2O |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
1-cyclohexyl-3-decylurea |
InChI |
InChI=1S/C17H34N2O/c1-2-3-4-5-6-7-8-12-15-18-17(20)19-16-13-10-9-11-14-16/h16H,2-15H2,1H3,(H2,18,19,20) |
InChI Key |
LPXYBLIRYGCMPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=O)NC1CCCCC1 |
Origin of Product |
United States |
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